molecular formula C7H6ClNO3 B173285 4-Chloro-5-methoxypicolinic acid CAS No. 103878-33-7

4-Chloro-5-methoxypicolinic acid

Cat. No.: B173285
CAS No.: 103878-33-7
M. Wt: 187.58 g/mol
InChI Key: PCBUUNZNBZYPNJ-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxypicolinic acid is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 5-position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxypicolinic acid typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method starts with 5-methoxy-2-pyridinecarboxylic acid, which is then chlorinated at the 4-position using thionyl chloride. The reaction conditions usually involve heating the starting material with thionyl chloride, followed by purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as nitric acid for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-methoxypicolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxypicolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxypyridinecarboxylic acid
  • 5-Chloro-2-methoxypyridinecarboxylic acid
  • 4-Chloro-3-methoxypyridinecarboxylic acid

Uniqueness

4-Chloro-5-methoxypicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-chloro-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUUNZNBZYPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogous manner, from 3.3 g of 4-chloro-5-methoxy-2-pyridinecarboxylic acid there was obtained t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate as pale yellow crystals (ethyl acetate/n-hexane), m.p. 132°-133°, which, in turn, was converted into N-(2-aminoethyl)-4-chloro-5-methoxypyridine-2-carboxamide hydrochloride, white crystals (methanol/ether), m.p. 256°-257°.
Name
t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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